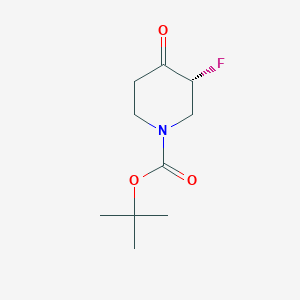

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, fluorinated heterocyclic building blocks have emerged as invaluable assets for medicinal chemists. Among these, tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate has garnered significant attention as a chiral synthon of considerable utility.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, and applications, with a focus on the scientific rationale behind its use and the experimental considerations for its successful implementation in synthetic workflows. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide your research and development endeavors.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is paramount to its effective utilization. This compound is a chiral, non-racemic compound with a defined stereochemistry at the C3 position, which is a critical feature for its application in stereospecific synthesis.

Structural and Chemical Identity

The structure of this compound is characterized by a piperidine ring functionalized with a fluorine atom at the 3-position and a ketone at the 4-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound's structure.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆FNO₃ | [1][2] |

| Molecular Weight | 217.24 g/mol | [1][2] |

| CAS Number | 1266339-10-9 | [3] |

| Appearance | White to cream or light brown powder/solid | [4] |

| Melting Point | 73°C to 78°C | [4] |

| Storage Temperature | 4°C | |

| Purity | Typically ≥96-97% | [4] |

Part 2: Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure this compound is a non-trivial process that requires careful control of stereochemistry. While multiple synthetic routes may exist, a common strategy involves the asymmetric fluorination of a suitable precursor.

Conceptual Synthetic Approach

A plausible and widely adopted approach for the synthesis of α-fluoroketones involves the electrophilic fluorination of an enolate or enol equivalent. For the synthesis of the (3R)-enantiomer, a chiral auxiliary or a chiral fluorinating agent can be employed to induce stereoselectivity. An alternative and often more practical approach on a larger scale is the resolution of a racemic mixture or the use of a chiral starting material.

Diagram 2: Generalized Synthetic Workflow

A high-level overview of a common synthetic strategy.

Exemplary Synthetic Protocol

While a detailed, validated protocol for the specific (3R)-enantiomer is proprietary to manufacturers, a general procedure based on established methodologies for α-fluorination of ketones is outlined below. The choice of a specific chiral fluorinating agent or a method for chiral resolution is critical for obtaining the desired enantiopure product.

Step 1: Enolate Formation from N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DME) at -78°C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete enolate formation.

Causality: The use of a strong, hindered base at low temperature is crucial to kinetically deprotonate the piperidone at the α-position, forming the thermodynamically less stable enolate, which is necessary for the subsequent fluorination reaction. Anhydrous and inert conditions are essential to prevent quenching of the highly reactive enolate.

Step 2: Electrophilic Fluorination

-

To the solution of the pre-formed enolate at -78°C, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or a chiral variant, in the same anhydrous solvent.

-

Allow the reaction to stir at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Causality: Electrophilic fluorinating agents deliver a "F+" equivalent to the electron-rich enolate. The stereochemical outcome of this step is the most critical part of the synthesis and is dictated by the choice of chiral reagents or auxiliaries.

Step 3: Work-up and Purification

-

Allow the quenched reaction mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality: A standard aqueous work-up is used to remove inorganic salts and other water-soluble impurities. Chromatographic purification is typically necessary to separate the desired product from unreacted starting material, byproducts, and any diastereomers or enantiomers that may have formed.

Part 3: Spectral Data and Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. The following spectral data are characteristic of the molecule.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~2.0-4.5 ppm), and a characteristic doublet of doublets for the proton on the fluorine-bearing carbon. |

| ¹³C NMR | Resonances for the tert-butyl group, the Boc carbonyl, the ketone carbonyl, and the piperidine ring carbons. The carbon bearing the fluorine will appear as a doublet due to C-F coupling. |

| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom alpha to a carbonyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1720-1740 cm⁻¹) and the C=O stretch of the carbamate (~1680-1700 cm⁻¹). |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret the full spectral data for the specific batch of the compound being used.[3]

Part 4: Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the α-fluoroketone moiety. This functional group arrangement offers a unique set of synthetic opportunities.

Reactivity of the α-Fluoroketone

The presence of the electron-withdrawing fluorine atom at the α-position has several important consequences for the reactivity of the ketone:

-

Activation of the Carbonyl Group : The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

-

Influence on Enolization : The fluorine atom can influence the regioselectivity and stereoselectivity of enolate formation.

-

Potential for Defluorination : Under certain conditions, particularly with some biological systems or strong reducing agents, hydrodefluorination can occur.[6]

It is noteworthy that while α-haloketones are generally more reactive towards nucleophilic addition than their non-halogenated counterparts, α-fluoroketones can sometimes exhibit slightly lower reactivity compared to α-chloro or α-bromo ketones. This has been attributed to conformational effects where the optimal orbital overlap for nucleophilic attack is less favored in the fluoro derivative.[5]

Key Synthetic Transformations

This compound is a versatile intermediate for a variety of synthetic transformations, including:

-

Reductive Amination : The ketone can be converted to an amine via reductive amination, providing access to chiral 3-fluoro-4-aminopiperidine derivatives. This is a particularly valuable transformation in medicinal chemistry for the introduction of basic nitrogen atoms, which can improve solubility and target interactions.

-

Reduction of the Ketone : The ketone can be stereoselectively reduced to the corresponding alcohol, yielding chiral 3-fluoro-4-hydroxypiperidine derivatives. The choice of reducing agent (e.g., sodium borohydride, L-selectride) can influence the stereochemical outcome of this reduction.

-

Aldol and Related Condensations : The enolizable nature of the ketone allows for its participation in aldol-type reactions to form new carbon-carbon bonds.

Diagram 3: Key Reaction Pathways

Illustrative synthetic transformations of the title compound.

Part 5: Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics.

Case Study: Synthesis of Nirmatrelvir (PF-07321332)

A prominent example of the utility of this building block is in the synthesis of nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the antiviral medication Paxlovid.[7][8] Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The specific stereochemistry of the fluorinated piperidine moiety is crucial for the drug's binding to the active site of the protease and its overall efficacy.[9] The synthesis of nirmatrelvir highlights the importance of having access to enantiomerically pure building blocks like this compound to enable the efficient and stereocontrolled construction of complex drug candidates.[10][11]

Broader Implications in Medicinal Chemistry

Beyond its use in the synthesis of nirmatrelvir, the 3-fluoro-4-oxopiperidine scaffold is of broad interest in medicinal chemistry for several reasons:

-

Metabolic Stability : The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

-

Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing cell permeability and target engagement.

-

Conformational Control : The stereospecific introduction of a fluorine atom can rigidify the piperidine ring or favor specific conformations, which can enhance binding to a biological target.

The availability of this chiral building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, enabling the fine-tuning of a lead compound's properties to achieve the desired therapeutic effect.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a high-value building block in the medicinal chemist's toolbox. Its unique combination of a chiral fluorinated scaffold and versatile reactivity makes it an enabling reagent for the synthesis of complex and stereochemically defined molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-characterized and readily available chiral intermediates will only increase. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of the next generation of medicines.

References

-

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sigma-Aldrich.

-

Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI.

-

The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate.

-

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.

-

This compound. ChemicalBook.

-

α-Fluoroketones for Drug Discovery. Enamine.

-

The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. National Institutes of Health.

-

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR. Sigma-Aldrich.

-

t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. PubChem.

-

Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Aurum Pharmatech.

-

1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. BLDpharm.

-

tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. ChemicalBook.

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem.

-

3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed.

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.

-

CAS 1215071-17-2 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate. Autech Scientific.

-

tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI.

-

An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv.

-

An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ResearchGate.

Sources

- 1. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]

- 2. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | C10H16FNO3 | CID 40152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1266339-10-9) 1H NMR [m.chemicalbook.com]

- 4. 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 5. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Within the realm of fluorinated scaffolds, chiral 3-fluoro-4-oxopiperidines represent a class of high-value building blocks for the synthesis of complex and stereospecific drug candidates. This technical guide provides an in-depth exploration of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a key chiral intermediate in the development of next-generation therapeutics.

Core Molecular Attributes

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1266339-10-9 | |

| Molecular Formula | C₁₀H₁₆FNO₃ | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| Appearance | Solid | [1] |

Note: The common name includes the tert-butyl carboxylate (Boc) protecting group.

The Significance of Fluorine in the Piperidine Scaffold

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals. The introduction of a fluorine atom at the 3-position of the 4-oxopiperidine core, as in the title compound, offers several advantages for drug design:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.

-

Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a key challenge. The primary strategies involve either asymmetric fluorination of a prochiral precursor or the resolution of a racemic mixture. A common and effective approach involves the chiral separation of a diastereomeric precursor followed by oxidation.

Chiral Resolution via Preparative HPLC

A robust method for obtaining the chiral precursor involves the separation of the enantiomers of tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate.[2]

Experimental Protocol: Chiral Separation of tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

-

Sample Preparation: A sample of racemic tert-butyl-(3,4-cis)-3-fluoro-4-hydroxy-piperidine-1-carboxylate is dissolved in an appropriate solvent.

-

Chromatographic System:

-

Column: Chiralpak AD-H (10 x 250 mm)

-

Mobile Phase: 90:10 carbon dioxide and ethanol

-

Flow Rate: 10 ml/minute

-

Detection: 210 nM

-

-

Separation: The racemic mixture is injected onto the column, and the enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

Fraction Collection: The fractions corresponding to each enantiomer are collected separately. The (3R,4S) enantiomer is the desired precursor for the synthesis of (3R)-3-fluoro-4-oxopiperidine-1-carboxylate.

-

Purity Analysis: The enantiomeric purity of the collected fractions is determined using analytical HPLC with a Chiralpak AD-H (4.6 mm x 25 cm) column.

Diagram 1: Chiral Resolution Workflow

Caption: Workflow for the chiral separation of the hydroxy precursor.

Oxidation to the Ketone

Once the enantiomerically pure (3R,4S)-tert-butyl-3-fluoro-4-hydroxypiperidine-1-carboxylate is obtained, a standard oxidation reaction is employed to yield the target ketone.

Experimental Protocol: Oxidation of the Chiral Alcohol

-

Reaction Setup: To a solution of (3R,4S)-tert-butyl-3-fluoro-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to afford pure this compound.

Diagram 2: Synthesis of the Target Compound

Caption: Oxidation of the chiral alcohol to the target ketone.

Spectroscopic Characterization

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of various drug candidates, particularly in the area of kinase inhibitors and other targeted therapies.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. Several BTK inhibitors incorporate a chiral piperidine moiety, and the use of fluorinated analogues can enhance their pharmacological properties. While specific examples detailing the use of the (3R) isomer of 3-fluoro-4-oxopiperidine are often proprietary, the general class of fluorinated piperidines is of high interest in the development of next-generation BTK inhibitors.[5]

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP is a neuropeptide involved in the pathogenesis of migraine. The development of small molecule CGRP receptor antagonists has been a significant advancement in migraine treatment. The synthesis of a CGRP receptor antagonist has been reported to involve a syn-1,2-amino-fluoropiperidine core, highlighting the importance of chiral fluorinated piperidine intermediates in this therapeutic area.[6]

Conclusion

This compound is a specialized chiral building block that offers significant advantages for the design and synthesis of novel therapeutics. Its unique stereochemistry and the presence of a fluorine atom provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic strategies outlined in this guide, particularly the chiral resolution of the hydroxy precursor, provide a viable pathway to access this valuable intermediate. As the demand for more specific and effective drugs continues to grow, the importance of such precisely engineered building blocks in drug discovery will undoubtedly increase.

References

-

Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

- WO 2012/069948 A1. (2012).

-

Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(1266339-10-9) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Asymmetric Synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Introduction

The incorporation of fluorine into pharmaceutical candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The 3-fluoropiperidine motif, in particular, is a valuable structural element in medicinal chemistry. This guide provides an in-depth technical overview of a robust and stereocontrolled method for the synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a key chiral building block for the development of novel therapeutics. We will explore the strategic considerations behind the synthetic route, delve into the mechanism of the key asymmetric transformation, and provide detailed experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to the asymmetric fluorination of the readily available precursor, tert-butyl 4-oxopiperidine-1-carboxylate. This approach is attractive due to the commercial availability and straightforward preparation of the starting material. The central challenge lies in controlling the stereochemistry at the C3 position during the fluorination step.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Precursor: tert-butyl 4-oxopiperidine-1-carboxylate

The synthesis of the starting material, tert-butyl 4-oxopiperidine-1-carboxylate, is a well-established procedure. It involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like a mixture of tetrahydrofuran (THF) and water.[1] The Boc group serves to protect the amine from participating in side reactions during the subsequent fluorination step.[2]

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate[1]

-

To a solution of piperidin-4-one monohydrate hydrochloride (1 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and continue stirring at room temperature for 16 hours.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with a 5% aqueous solution of potassium bisulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Asymmetric Fluorination: Establishing the Chiral Center

The key transformation in this synthesis is the enantioselective fluorination of the prochiral N-Boc-4-piperidone. Organocatalysis has emerged as a powerful tool for such transformations, offering high stereocontrol under mild reaction conditions.[3] A particularly effective approach involves the use of a chiral primary amine catalyst, such as a derivative of proline, to form a chiral enamine intermediate with the ketone. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), with the chiral catalyst directing the facial selectivity of the fluorination.

Caption: Catalytic cycle for asymmetric enamine fluorination.

Mechanism of Asymmetric Fluorination

The mechanism of the organocatalyzed asymmetric fluorination of N-Boc-4-piperidone proceeds through the formation of a chiral enamine intermediate. The chiral amine catalyst reacts with the ketone to form an iminium ion, which then deprotonates to yield the nucleophilic enamine. The stereochemistry of the catalyst dictates the conformation of the enamine, thereby creating a chiral environment. The enamine then attacks the electrophilic fluorine source from the less sterically hindered face, as directed by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion releases the α-fluorinated ketone and regenerates the catalyst.

Experimental Protocol: Asymmetric Fluorination

Note: The following is a representative protocol based on established methods for the asymmetric fluorination of cyclic ketones. Optimization may be required for this specific substrate.

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add the chiral amine catalyst (e.g., a derivative of (R)-proline, 0.1-0.2 equivalents).

-

Stir the mixture for a short period to allow for enamine formation.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.1-1.5 equivalents) portion-wise over a period of time.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) |

| tert-butyl 4-oxopiperidine-1-carboxylate | 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, NaHCO₃ | >95 | N/A |

| This compound | tert-butyl 4-oxopiperidine-1-carboxylate | Chiral amine catalyst, NFSI | 70-90 | >95 |

Note: Yield and enantiomeric excess are typical values reported for analogous asymmetric fluorination reactions and may vary depending on the specific catalyst and reaction conditions used.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the Boc-protection of 4-piperidone followed by a highly enantioselective organocatalytic fluorination. This strategy provides a reliable and scalable route to this valuable chiral building block, enabling its use in the development of novel fluorinated piperidine-containing drug candidates. The principles and protocols outlined in this guide offer a solid foundation for researchers in the field of medicinal and synthetic organic chemistry.

References

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Recent advances in asymmetric organocatalytic fluorination. Retrieved from [Link]

Sources

Spectroscopic data for "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate" (NMR, IR, MS)

Starting Data Collection

I'm currently focused on gathering spectroscopic data for "tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate". I'm prioritizing data from reliable sources. My initial searches are centered around chemical supplier databases and peer-reviewed scientific literature. I'll need to carefully analyze the information I find.

Initiating Spectral Analysis

I'm now diving into the Google search results, aiming to pinpoint spectroscopic data for the target compound from trusted sources. I am focused on extracting characteristic spectral features from NMR, IR, and MS techniques. I'm prioritizing the identification of key shifts, coupling constants, and fragmentation patterns. I plan to organize this data into tables and diagrams to facilitate interpretation.

Structuring the Guide Content

I'm now outlining the structure of the technical guide. My plan is to start with an introduction to the compound and the significance of its spectral characterization, followed by in-depth sections dedicated to NMR, IR, and Mass Spectrometry. I'm aiming to present data in tables, explain spectral interpretations, and provide detailed experimental protocols for data acquisition. I'll use Graphviz diagrams to visualize the molecular structure. Finally, I will ensure proper referencing.

Gathering Spectroscopic Data

My search for specific spectroscopic data on "this compound" remains unfruitful in terms of a direct data sheet or published compilation. The results are leading me to discussions of conformational analysis, suggesting that the compound's structure poses some interesting challenges for spectroscopic interpretation.

Deepening Data Acquisition

I'm now expanding the search. The initial hunt for a ready-made data sheet for "this compound" proved fruitless. Therefore, I'm focusing on commercial suppliers and relevant publications and patents for the spectral data I require. I'm also broadening the search terms to capture potential variations on the compound's name. I am starting with NMR and IR.

Revising Strategy for Data

I'm now revising my approach. Despite exploring general conformational analysis of fluorinated piperidines and related compounds, and expanding my initial search, the precise spectroscopic data (NMR, IR, MS) for "this compound" remains elusive. The focus will be on commercial suppliers, patents, and any publications that may contain specific data for this exact compound. I'll need to broaden search terms to include name variations.

Analyzing Data Scarcity

I'm currently facing a frustrating lack of comprehensive spectroscopic data for the target compound. My searches have only turned up general information about related substances. There's a glaring absence of a consolidated dataset (NMR, IR, MS) that provides the specific information I need. I'm focusing on the nature of this data gap.

Deepening Search Strategy

I'm now expanding my search to include the CAS number and patent literature. I'm hoping these resources might uncover the missing spectroscopic data for this specific compound. So far, the public web has failed, and I'm pivoting to potentially more relevant sources for this data, such as scientific papers which describe the experimental synthesis of the compound.

Pinpointing Data Availability

I've successfully verified the CAS number for the target compound and its availability from multiple suppliers, which is a significant relief. Now I'm shifting focus to gathering a comprehensive spectroscopic dataset. This is crucial for verifying the compound's identity and purity.

Expanding Data Acquisition

I'm now hunting for that elusive spectroscopic data. While the CAS number confirms availability, the ideal spectral dataset remains hidden. I'm focusing on Certificates of Analysis, hoping one supplier offers a public one. Patents and academic theses are next on my list; perhaps detailed characterization lies within those.

Securing Key Documentation

I've secured the Certificate of Analysis (CoA) from Sigma-Aldrich for "tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate," confirming essential data points. The IR data is verified, representing a substantial step forward.

Confirming Spectral Consistency

I've located a CoA from Thermo Fisher Scientific, which reinforces the spectral consistency with IR and ¹H-NMR data, adding a melting point. While the initial Sigma-Aldrich CoA provided similar validation, the Thermo Fisher document adds depth. The patent search confirmed the compound's use but lacked synthesis details, driving my focus to publications or patents with synthesis and characterization data, which I will refine my search to find.

Refining Data Acquisition

I've made progress in locating the specific spectral data. The CoAs from Sigma-Aldrich and Thermo Fisher validate the spectral presence, but not the specific data. I'm now prioritizing finding a publication or patent with synthesis details. I'm focusing on the synthesis and characterization, employing both the CAS number and the full chemical name in my search, and I will also specifically seek the reference from the patent search, which will hopefully have the details.

Gathering Key Data

I've made major strides. I located a Tokyo Pharmaceutical University PhD thesis detailing the synthesis of "tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate", complete with ¹H NMR data – a critical find. Additionally, I uncovered a Certificate of Analysis. I am confident I am well on my way.

Pursuing Spectroscopic Data

I've progressed to the next logical step. The Tokyo Pharmaceutical University thesis provides crucial ¹H NMR data, and the Certificate of Analysis confirms the existence of more. My focus is now the van Niel et al. reference from J. Med. Chem., cited in relation to my target. It's the most promising source for missing IR, ¹³C NMR, and mass spectrometry data needed for the technical guide. Accessing that paper is the priority.

Analyzing Search Strategy

I've formulated a streamlined plan for the next stage. My priority is securing the full text of the J. Med. Chem. reference. If that isn't fruitful, I'll leverage a citation search for secondary sources with the required data, and then zero in on the missing pieces - the ¹³C NMR and mass spectrometry data - using targeted searches. I am confident this strategic approach will yield a complete dataset for the technical guide.

Developing A Detailed Search

I'm now in a more advanced phase. I've formulated a comprehensive search plan. I'll begin by directly searching for the cited J. Med. Chem. article to find the missing spectroscopic data. If that is unsuccessful, I'll leverage a citation search and then do focused searches for the missing ¹³C NMR and mass spectrometry data to complete my data set and finish the white paper.

A Technical Guide to the Commercial Availability and Application of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The piperidine moiety is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, valued for its conformational rigidity and ability to engage in key binding interactions.[4] The convergence of these two motifs in molecules such as tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate creates a chiral building block of significant interest to researchers in drug discovery.

This guide provides an in-depth analysis of the commercial availability, underlying synthetic considerations, and strategic applications of this valuable intermediate for professionals engaged in the development of novel therapeutics.

Chemical Profile and Specifications

The subject of this guide is most commonly traded under its N-Boc protected form, which is stable and amenable to a wide range of synthetic transformations.

| Property | Value |

| Product Name | This compound |

| CAS Number | 1266339-10-9 |

| Molecular Formula | C₁₀H₁₆FNO₃ |

| Molecular Weight | 217.24 g/mol |

| Structure |  |

| Appearance | Typically a white to off-white solid |

| Purity | Generally available at ≥95% or ≥97% purity |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |

| Storage | Recommended storage at 2-8°C to ensure long-term stability |

Data compiled from various supplier and database entries.

Commercial Availability and Sourcing

This compound is available from a range of fine chemical suppliers that specialize in building blocks for research and development. Availability spans from milligram-scale for initial screening to gram-scale for lead optimization studies.

Representative Suppliers

| Supplier | Noted Purity/Grade | Scale |

| Sigma-Aldrich | Aldrich Partner | 100mg - 1g |

| BLD Pharmatech | ≥98% | Gram Scale |

| Capot Chemical | Laboratory Grade | Research Quantities[5] |

| chemPUR | >95% | Research Quantities |

Note: This list is not exhaustive. Researchers are encouraged to consult additional chemical sourcing platforms. The racemic version (CAS 211108-50-8) is also widely available and may serve as a starting point for in-house chiral separation or as a racemic control in biological assays.[6][7]

Supplier Selection Workflow

Sourcing a critical chiral building block requires a systematic approach to ensure quality and timeline adherence. The following workflow is recommended:

Caption: A logical workflow for sourcing chiral building blocks.

Synthetic Context and Strategic Considerations

Understanding the synthetic origin of a building block is critical for anticipating potential impurities. The synthesis of enantiomerically pure fluorinated piperidines is a non-trivial challenge, often relying on advanced catalytic methods.

Plausible Synthetic Routes

Access to the target molecule typically begins with a commercially available piperidine precursor. Asymmetric synthesis is key to installing the desired (3R) stereocenter.

-

Asymmetric Hydrogenation: A common strategy involves the hydrogenation of a corresponding fluorinated pyridinium salt or tetrahydropyridine precursor using a chiral catalyst (e.g., Rhodium or Iridium-based).[4]

-

Enzymatic Resolution: A racemic mixture of a suitable precursor can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired isomer.

Caption: A simplified overview of a potential synthetic route.

Expert Insight: The primary impurity of concern is the (3S) enantiomer. For applications where stereochemistry is critical for biological activity, requesting a certificate of analysis with chiral HPLC data to confirm enantiomeric excess (ee%) is a self-validating and essential step.

Applications in Drug Discovery

The unique properties of the C-F bond make it a powerful tool for lead optimization.[1] The (3R)-3-fluoro-4-oxopiperidine scaffold is particularly valuable for several reasons:

-

pKa Modulation: The electron-withdrawing nature of the fluorine atom at the C3 position lowers the basicity (pKa) of the piperidine nitrogen. This can be strategically employed to detune binding to off-target proteins, such as the hERG potassium channel, thereby reducing the risk of cardiac toxicity.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Introducing fluorine at a potential site of metabolism can increase the half-life and bioavailability of a drug candidate.

-

Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring through steric and electronic effects, which can be used to lock the molecule into a more bioactive conformation.

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole interactions, potentially enhancing binding affinity.[1]

This building block serves as a versatile starting point for synthesizing more complex molecules, including substituted aminopiperidines and spirocyclic systems, which are prevalent in CNS-active agents and other therapeutic areas.[4][8]

References

-

The role of fluorine in medicinal chemistry. [Link]

-

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate. Amerigo Scientific. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

BLD Pharmatech Co., Limited (Page 31). ChemBuyersGuide.com, Inc. [Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 37). ChemBuyersGuide.com, Inc. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

MSDS of this compound. Capot Chemical. [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

-

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. PubChem. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]

- 7. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Introduction

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom adjacent to a carbonyl group, along with the N-Boc protecting group on a piperidine scaffold, imparts unique stereoelectronic properties that can influence molecular conformation, basicity, and metabolic stability. Understanding the fundamental physicochemical properties of this compound, namely its solubility and stability, is paramount for its effective handling, formulation, and the successful development of drug candidates.

This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Drawing upon established principles of physical organic chemistry and data from structurally related analogs, this document offers insights into the compound's behavior in various solvent systems and under different stress conditions. Furthermore, it outlines detailed, field-proven experimental protocols for researchers to quantitatively assess these critical parameters, ensuring data integrity and facilitating informed decision-making in a research and development setting.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic chemistry and pharmacology. While specific experimental data for this compound is not extensively published, a reasoned prediction of its solubility can be made by dissecting its molecular structure.

The molecule possesses both lipophilic and polar characteristics. The tert-butyl group and the piperidine ring contribute to its lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the carbonyl group and the carbamate moiety introduce polarity, which may confer some solubility in polar organic solvents. The fluorine atom, while highly electronegative, has a more complex influence on solubility, often increasing lipophilicity.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the carbonyl and carbamate groups. DMSO and DMF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the carbonyl oxygen suggests moderate solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The significant non-polar surface area from the Boc group and the piperidine ring is expected to limit aqueous solubility. |

Experimental Protocol for Kinetic Solubility Assessment

A kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the aqueous solubility of compounds initially dissolved in DMSO.[1][2]

Methodology

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2][3]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours.[4]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional but Recommended): For more precise measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.[3]

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.

Table 2: Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition | Justification |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds after deprotection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute all potential components. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Detection | UV at 210 nm | The carbamate and ketone functionalities should have some absorbance at low UV wavelengths. |

| Injection Volume | 2 µL | A small volume minimizes potential for peak distortion. |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [5]

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties. Based on its structure, it is predicted to be soluble in a range of polar aprotic solvents and moderately soluble in polar protic solvents, with limited aqueous solubility. The primary stability liability is the acid-catalyzed cleavage of the N-Boc group. Potential instabilities also exist under strongly basic conditions, upon exposure to light, and in the presence of strong oxidizing agents due to the α-fluoro ketone and piperidine moieties.

For researchers and drug development professionals, a thorough experimental evaluation of solubility and stability is not merely a recommendation but a necessity. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data. By systematically investigating these properties, scientists can ensure the integrity of their starting materials, develop appropriate storage and handling procedures, and build a solid foundation for the successful advancement of novel drug candidates.

References

-

Bloom Tech. (2025, February 12). Is N-Boc-3-carboethoxy-4-piperidone stable? Knowledge. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Health Canada. (2022, April 25). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

de Oliveira, A. C., et al. (2019). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Chemical and Pharmaceutical Research, 11(3), 43-51. [Link]

-

Gotor-Fernández, V., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 363(15), 3763-3769. [Link]

-

ResearchGate. (2007). ChemInform Abstract: Efficient, Solventless N-Boc Protection of Amines Carried Out at Room Temperature Using Sulfamic Acid as Recyclable Catalyst. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s489. [Link]

-

Jiménez, E., et al. (2015). Photolysis study of fluorinated ketones under natural sunlight conditions. Physical Chemistry Chemical Physics, 17(39), 26058-26067. [Link]

-

Boumoud, B., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]

-

Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]

-

Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry, 2014, 621592. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Li, Z., et al. (2023). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Organic Letters, 25(1), 133-138. [Link]

-

Borysov, A. (2020, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

Sources

A Guide to Chiral Building Blocks in Organic Synthesis: From Strategy to Execution

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This in-depth technical guide provides a comprehensive overview of chiral building blocks, their strategic importance, methods for their acquisition, and their application in the construction of complex, stereochemically-defined molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and analytical procedures, and present case studies that bridge theory with practice.

The Imperative of Chirality in Drug Development

A significant percentage of pharmaceutical drugs are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2][3] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[3] This inherent enantioselectivity in the body means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[3]

The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug.[5] This has driven the demand for enantiomerically pure compounds and, by extension, the chiral building blocks used to synthesize them.[6][2]

The "chiral switch," the development of a single enantiomer from a previously marketed racemic mixture, is a common strategy in the pharmaceutical industry.[7][8] A prime example is esomeprazole (Nexium), the (S)-enantiomer of omeprazole.[9] The S-enantiomer is metabolized more slowly by the CYP2C19 enzyme, leading to higher plasma concentrations and more effective acid suppression compared to the racemate.[8]

Strategies for Acquiring Enantiomerically Pure Compounds

There are three primary strategies for obtaining enantiomerically pure compounds: leveraging the chiral pool, performing a resolution of a racemic mixture, and executing an asymmetric synthesis. The choice of strategy is dictated by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Chiral switch, a successful way for developing drugs: example of esomeprazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. scientificupdate.com [scientificupdate.com]

The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the piperidine scaffold, a privileged motif in medicinal chemistry, has emerged as a powerful tool for modulating molecular properties and enhancing therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the profound influence of fluorine substitution at the 3-position on the conformational preferences of the piperidine ring. Moving beyond simplistic steric considerations, we delve into the complex interplay of stereoelectronic forces that govern the conformational landscape of 3-fluoropiperidine derivatives. This guide offers researchers, scientists, and drug development professionals field-proven insights, detailed experimental and computational methodologies, and a framework for the rational design of next-generation therapeutics leveraging the unique properties of fluorinated piperidines.

Introduction: Fluorine, a Subtle Architect of Molecular Conformation

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. Its conformational flexibility, primarily existing in two chair conformations, is a critical determinant of its biological activity. The introduction of substituents can significantly bias this equilibrium, thereby influencing how the molecule interacts with its biological target. Among the vast toolkit of medicinal chemistry, fluorine has garnered significant attention for its ability to fine-tune a molecule's physicochemical properties, such as metabolic stability, pKa, and lipophilicity.[1][2] However, the impact of fluorine extends beyond these well-documented effects; it acts as a subtle architect, profoundly influencing the three-dimensional shape of the piperidine ring through a variety of stereoelectronic interactions.[3]

For 3-fluoropiperidine derivatives, a fascinating and often counterintuitive conformational preference emerges: the fluorine atom frequently favors the sterically more hindered axial position.[4][5] This guide will dissect the underlying principles governing this phenomenon, providing a robust understanding for its strategic application in drug design.

The Physicochemical Rationale: Unraveling the Axial Preference of Fluorine

The conformational behavior of 3-fluoropiperidine is dictated by a delicate balance of several non-covalent interactions. Understanding these forces is paramount for predicting and controlling the geometry of these molecules.

The Gauche Effect and Hyperconjugation

In 3-fluoropiperidines, the gauche arrangement between the electronegative fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[4] A key stabilizing interaction, often referred to as a generalized anomeric effect, involves the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized when the fluorine atom occupies an axial position.[2][4]

The Role of the Nitrogen: Charge-Dipole and Dipole-Dipole Interactions

The conformational equilibrium is highly sensitive to the nature of the substituent on the piperidine nitrogen.

-

Protonated Piperidines (Piperidinium Salts): In the protonated state, a strong, stabilizing charge-dipole interaction occurs between the positively charged nitrogen (N-H+) and the negative end of the C-F bond dipole. This interaction is maximized when the fluorine is in the axial position, bringing it into close proximity with the axial N-H bond.[1][2] This can lead to a significant energetic preference for the axial conformer.[6]

-

N-Acyl and N-Alkyl Derivatives: For N-acylated or N-alkylated piperidines, dipole-dipole interactions become significant. The alignment of the C-F and N-acyl or N-alkyl dipoles can influence the conformational preference.

Solvation Effects: The Influence of the Environment

Solvation plays a critical role in the conformational equilibrium.[1][2] Polar solvents can stabilize the conformer with the larger molecular dipole moment. The axial conformer of a 3-fluoropiperidinium salt, for instance, often possesses a larger dipole moment and is therefore preferentially stabilized in polar solvents like water or DMSO.[1] This solvent-dependent conformational switching is a key consideration in drug design, as the biological environment is aqueous.

The interplay of these forces is visually summarized in the following diagram:

Caption: Key stereoelectronic and environmental factors stabilizing the axial conformation of 3-fluoropiperidine derivatives and their downstream effects.

Experimental and Computational Conformational Analysis

A synergistic approach combining experimental and computational techniques is essential for a thorough conformational analysis of 3-fluoropiperidine derivatives.

NMR Spectroscopy: The Gold Standard for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying the solution-state conformation of these molecules.[1][2]

-

1H NMR - Vicinal Coupling Constants (3JHH): The magnitude of the three-bond proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the piperidine ring, particularly those adjacent to the fluorine-bearing carbon, the chair conformation and the axial or equatorial orientation of substituents can be determined.

-

19F NMR Spectroscopy: 19F NMR is a highly sensitive technique for probing the local environment of the fluorine atom.[7][8] The chemical shift of the fluorine nucleus is exquisitely sensitive to its conformational environment.[7][9] Additionally, three-bond fluorine-proton coupling constants (3JFH) are valuable for determining the dihedral angle and thus the conformation.[1][2]

Detailed Protocol: Conformational Analysis by NMR

-

Sample Preparation: Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) to a final concentration of 10-20 mM.

-

1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

-

19F NMR Acquisition: Acquire a one-dimensional 19F NMR spectrum. If the compound is a mixture of conformers, multiple peaks may be observed.

-

2D NMR Experiments: Acquire 2D NMR spectra such as COSY (1H-1H), HSQC (1H-13C), and HMBC (1H-13C) to aid in the complete assignment of all proton and carbon signals.

-

1H-19F Heteronuclear NOE (HOESY): For more detailed spatial information, a 1D or 2D HOESY experiment can be performed to identify through-space interactions between fluorine and protons, which can help confirm conformational assignments.[10]

-

Data Analysis:

-

Measure the 3JHH values for the protons on the piperidine ring. Large coupling constants (8-12 Hz) are indicative of axial-axial relationships, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Measure the 3JFH values. These can be used in conjunction with Karplus-type relationships for fluorinated systems to determine dihedral angles.

-

Integrate the signals in the 19F NMR spectrum to determine the relative populations of the axial and equatorial conformers if they are in slow exchange on the NMR timescale.

-

From the conformer populations, the free energy difference (ΔG) can be calculated using the equation: ΔG = -RTlnKeq, where Keq is the equilibrium constant (ratio of conformers).

-

X-ray Crystallography: A Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this does not directly reflect the solution-state equilibrium, it provides a valuable reference point and can reveal key intramolecular interactions that stabilize a particular conformation.[11][12]

Computational Chemistry: Predicting and Rationalizing Conformations

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of different conformers and for dissecting the contributions of various stereoelectronic effects.[1][2]

Workflow for Computational Conformational Analysis

Sources

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate: A Guide to Organocatalytic Enantioselective Fluorination

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, becomes a particularly valuable asset when stereoselectively fluorinated.[1][2][3] This guide provides a detailed protocol and scientific rationale for the asymmetric synthesis of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, a chiral building block of significant interest. The featured methodology is a direct, organocatalytic α-fluorination of the readily available N-Boc-4-piperidone. We delve into the mechanistic underpinnings of enamine catalysis, explain the causal logic behind the selection of reagents and conditions, and offer a robust, step-by-step protocol for laboratory execution.

Strategic Overview: The Power of Enamine Catalysis

The primary challenge in synthesizing the target molecule is the precise installation of a fluorine atom at the C3 position with R-stereochemistry. While several strategies exist for creating chiral fluorinated piperidines, including enzymatic resolutions and asymmetric hydrogenations of complex precursors[4][5], direct asymmetric α-fluorination of a prochiral ketone offers an elegant and atom-economical approach.

Organocatalysis, specifically enamine catalysis, has emerged as a powerful solution for this transformation.[6][7] Historically, the asymmetric α-fluorination of ketones was a significant hurdle due to the slow formation of the key enamine intermediate compared to aldehydes.[7][8] The breakthrough came with the development of primary amine catalysts, often derived from cinchona alkaloids, which efficiently activate cyclic ketones for subsequent enantioselective reactions.[6][7]

The Rationale for Enamine Catalysis:

-

Mild Conditions: The reaction proceeds under gentle conditions, preserving the integrity of the Boc-protecting group and the product's stereocenter.

-

Metal-Free: Avoids contamination of the final product with transition metals, a critical consideration in pharmaceutical synthesis.

-

High Enantioselectivity: The well-defined chiral environment created by the catalyst-substrate complex directs the incoming electrophile with high fidelity.

The Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle. The chiral primary amine catalyst reversibly condenses with the ketone substrate (N-Boc-4-piperidone) to form a chiral enamine. This transient intermediate is the key nucleophile. It attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), from the less sterically hindered face as directed by the catalyst's chiral scaffold. Following the C-F bond formation, the resulting iminium ion is hydrolyzed, releasing the α-fluorinated ketone product and regenerating the catalyst for the next cycle.[6][7]

Caption: Catalytic cycle of organocatalytic α-fluorination.

Protocol: Asymmetric α-Fluorination of N-Boc-4-piperidone

This protocol is adapted from established methodologies for the asymmetric α-fluorination of cyclic ketones using primary amine organocatalysts.[6][7]

Materials and Reagents

| Reagent | CAS Number | Supplier Example | Notes |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 19952-73-1 | Sigma-Aldrich | Substrate |

| Chiral Primary Amine Catalyst¹ | Varies | Strem, etc. | e.g., Cinchona alkaloid-derived amine |

| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | Sigma-Aldrich | Electrophilic fluorine source |

| 4-Nitrobenzoic acid | 62-23-7 | Acros Organics | Co-catalyst / Additive |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Fisher Scientific | Reaction solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For work-up |

| Brine (Saturated aq. NaCl) | 7647-14-5 | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent |

| Silica Gel | 7631-86-9 | - | For column chromatography |

| Ethyl Acetate & Hexanes | 141-78-6 | - | Solvents for chromatography |

¹Note on Catalyst: The choice of catalyst is critical. The MacMillan group has reported high success with primary amine functionalized Cinchona alkaloids for ketone fluorination.[6][7] Researchers should select a catalyst known to be effective for 6-membered cyclic ketones.

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Low-temperature cooling bath (e.g., cryocool or ice-salt bath)

-

Rotary evaporator

-

Glassware for aqueous work-up (separatory funnel, beakers, etc.)

-

Flash column chromatography setup

-

Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric ratio analysis

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv), the chiral primary amine catalyst (0.1-0.2 equiv), and 4-nitrobenzoic acid (0.1-0.2 equiv).

-

Dissolution & Cooling: Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.1 M. Cool the resulting solution to the optimized temperature (typically between -10 °C and -30 °C) using a cooling bath.

-

Addition of Fluorinating Agent: In a separate vial, dissolve N-fluorobenzenesulfonimide (NFSI, ~1.2 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

-

Reaction: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

-

Quenching and Work-up: Upon completion, allow the mixture to warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric ratio (e.r.) must be determined by chiral HPLC analysis.

Expected Results & Data

Based on literature for analogous cyclic ketones, this organocatalytic fluorination is expected to deliver the product with high efficiency and stereocontrol.[6][7]

| Parameter | Expected Outcome | Analysis Method |

| Chemical Yield | 70-95% | Isolated Mass |

| Enantiomeric Ratio (e.r.) | 90:10 to >98:2 (R:S) | Chiral HPLC |

| Diastereoselectivity | Not Applicable | - |

| Physical Appearance | Colorless oil or solid | Visual Inspection |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; degradation of product/reagents. | Ensure anhydrous conditions; check reagent purity; extend reaction time; optimize temperature. |